molecular formula C23H20ClN3O B15000252 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15000252
M. Wt: 389.9 g/mol
InChI Key: ZTMQTUUPAQBIHX-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2-chlorophenyl group at position 7 and a 3,4-dihydroisoquinoline moiety at position 2.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H20ClN3O/c24-20-8-4-3-7-18(20)17-11-21-19(22(28)12-17)13-25-23(26-21)27-10-9-15-5-1-2-6-16(15)14-27/h1-8,13,17H,9-12,14H2

InChI Key

ZTMQTUUPAQBIHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Chlorophenyl Positional Isomer Comparison

Compound Chlorophenyl Position Molecular Weight Key Substituent
Target Compound 2- 407.89* 3,4-dihydroisoquinoline
7-(3-chlorophenyl) analog () 3- 396.84 4-methoxyphenylamino
7-(4-chlorophenyl) analog () 4- 396.84 4-methoxyphenylamino

*Calculated based on molecular formula.

Substituent Variations on the Quinazolinone Core

Piperazine and Morpholine Derivatives

  • BH53941 (): Contains a 4-(2-methoxyphenyl)piperazine group.
  • 7-(4-methoxyphenyl)-2-(2-morpholinoethylamino)-7,8-dihydroquinazolin-5(6H)-one (): The morpholine moiety increases polarity, which may reduce blood-brain barrier penetration but improve renal clearance.

Trimethoxyphenyl and Dimethylpiperidine Analogs

  • 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (): The dimethylpiperidine group introduces conformational flexibility, possibly enabling adaptation to diverse binding pockets.
  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (): Trimethoxy substituents could enhance π-stacking interactions but may reduce metabolic stability due to increased oxidation sites.

Table 2: Key Substituent Effects

Compound (Source) Substituent Hypothetical Impact
Target Compound 3,4-dihydroisoquinoline Rigid structure; strong π-π interactions
BH53941 () 4-(2-methoxyphenyl)piperazine Improved solubility; moderate receptor selectivity
Morpholine derivative () 2-morpholinoethylamino Enhanced polarity; reduced CNS penetration

Computational Analysis

  • Docking Studies (AutoDock4, ): The dihydroisoquinoline group’s rigidity may favor stable hydrogen bonding with receptors compared to flexible piperazine analogs.
  • Electrostatic Potential Mapping (Multiwfn, ): The 2-chlorophenyl group’s electron-withdrawing effect could create localized charge regions, influencing ligand-receptor interactions.
  • Visualization (UCSF Chimera, ) : Structural overlays reveal steric clashes in 2-chlorophenyl analogs versus 3-/4-chloro isomers, supporting positional isomerism effects.

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